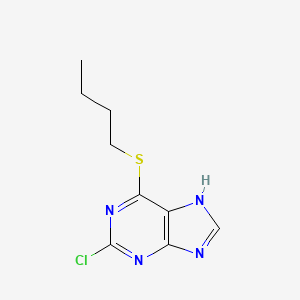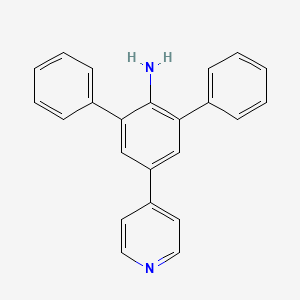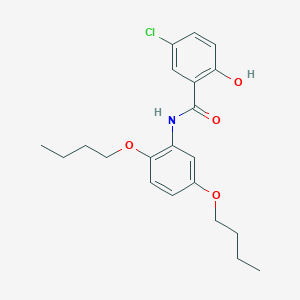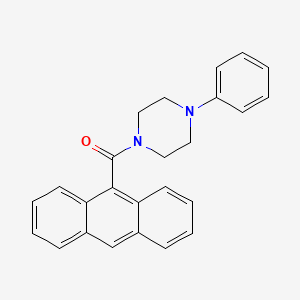
N-Butylhex-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butylhex-4-enamide is an organic compound with the molecular formula C10H19NO It belongs to the class of enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butylhex-4-enamide can be synthesized through several methods. One common approach involves the reaction of hex-4-enoic acid with butylamine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane. The reaction proceeds via the formation of an intermediate amide bond, followed by the elimination of water to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butylhex-4-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted amides, depending on the nucleophile used.
Applications De Recherche Scientifique
N-Butylhex-4-enamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Butylhex-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the enamide structure allows it to participate in various chemical reactions, which can modulate the activity of these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylhexanamide: Similar structure but lacks the double bond, leading to different chemical reactivity and applications.
N-Butyl-2-enamide: Contains a double bond at a different position, resulting in distinct chemical properties and uses.
N-Butyl-3-enamide:
Uniqueness
N-Butylhex-4-enamide is unique due to the specific position of its double bond, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
647027-64-3 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
N-butylhex-4-enamide |
InChI |
InChI=1S/C10H19NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3,5H,4,6-9H2,1-2H3,(H,11,12) |
Clé InChI |
HHZWKYKWHGTFEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
![Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-](/img/structure/B12600412.png)
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)

![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)


